

An In-depth Technical Guide to the Azido-PEG2-propanediol Linker

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Azido-PEG2-amido)-1,3-propanediol

Cat. No.: B604947

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the Azido-PEG2-propanediol linker, a versatile tool in bioconjugation and drug development. The information presented herein is intended to support researchers in designing and executing experiments involving this linker, with a focus on its application in creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of 2-(Azido-PEG2-amido)-1,3-propanediol

The linker commonly referred to as Azido-PEG2-propanediol is chemically identified as 2-(Azido-PEG2-amido)-1,3-propanediol. It is a heterobifunctional linker featuring a terminal azide group for "click chemistry" and a 1,3-propanediol moiety, which provides two hydroxyl groups for further derivatization. The short polyethylene glycol (PEG) spacer enhances its solubility and flexibility.

Physical Properties

The physical characteristics of 2-(Azido-PEG2-amido)-1,3-propanediol are summarized in the table below, based on data from various chemical suppliers.

Property	Value	Reference(s)
Chemical Name	2-(Azido-PEG2-amido)-1,3-propanediol	[1]
CAS Number	1398044-52-4	[1][2]
Molecular Formula	C10H20N4O5	[1]
Molecular Weight	276.29 g/mol (some sources may list 276.3 g/mol)	[1][3]
Appearance	White to off-white solid or powder	[4]
Purity	Typically >95% or >96%	[1]
Solubility	Soluble in DMSO and DMF. The PEG spacer enhances solubility in aqueous media.	[5][6]
Storage	Recommended to be stored at -20°C, kept dry and protected from light.	[4][5]

Chemical Properties and Reactivity

The chemical utility of this linker is defined by its two key functional groups: the azide and the diol.

- Azide Group: The terminal azide (N₃) group is the reactive handle for "click chemistry". It readily participates in two main types of bioorthogonal reactions:
 - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne is highly efficient and forms a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.
 - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between the azide and a strained alkyne, such as

dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.^{[7][8]}

- **1,3-Propanediol Group:** This moiety offers two primary hydroxyl (-OH) groups. These can be used for further chemical modifications, such as esterification or etherification, allowing for the attachment of other molecules or for immobilization to a solid support.
- **PEG Spacer:** The diethylene glycol (PEG2) spacer is hydrophilic, which generally improves the solubility of the linker and the resulting conjugates in aqueous buffers. It also provides flexibility and reduces steric hindrance, which can be beneficial for the accessibility of the reactive groups.^[5]
- **Amide Bond:** The linker contains a stable amide bond, which contributes to its overall chemical robustness under a variety of reaction conditions.^[5]

Applications in Research and Drug Development

The unique combination of an azide for click chemistry and a diol for further functionalization makes this linker a valuable tool in several areas:

- **PROTACs Synthesis:** This linker is widely used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule with two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.^{[4][7]}
- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach cytotoxic drugs to antibodies. The azide group allows for a specific and stable conjugation to an alkyne-modified antibody (or vice versa).
- **Bioconjugation and Labeling:** It can be used to attach probes, such as fluorescent dyes or biotin, to biomolecules for detection and imaging purposes.
- **Surface Modification:** The hydroxyl groups can be used to attach the linker to surfaces, which can then be functionalized with biomolecules via the azide group.

Experimental Protocols

While a specific, published step-by-step protocol for 2-(Azido-PEG2-amido)-1,3-propanediol is not readily available, the following are representative protocols for its primary applications based on established methods for similar Azido-PEG linkers. Users should optimize these protocols for their specific application.

Representative Protocol: Antibody Conjugation via SPAAC

This protocol describes the conjugation of an azide-containing linker to a DBCO-modified antibody.

Materials:

- DBCO-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4).
- 2-(Azido-PEG2-amido)-1,3-propanediol.
- Anhydrous DMSO.
- Desalting columns (e.g., Zeba™ Spin Desalting Columns).
- Reaction tubes.

Procedure:

- Prepare a stock solution of the linker: Dissolve 2-(Azido-PEG2-amido)-1,3-propanediol in anhydrous DMSO to a concentration of 10 mM.
- Prepare the antibody: Adjust the concentration of the DBCO-modified antibody to 1-5 mg/mL in PBS, pH 7.4.
- Reaction setup: Add a 5- to 20-fold molar excess of the 10 mM linker stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.
- Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[9] The reaction progress can be monitored by analyzing the

disappearance of the DBCO absorbance at around 309 nm.[\[10\]](#)

- Purification: Remove the excess, unreacted linker using a desalting column or through size-exclusion chromatography (SEC).[\[11\]](#)
- Characterization: The final conjugate can be characterized by SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the degree of labeling.

Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide linker to an alkyne-modified molecule (e.g., a small molecule drug or a protein).

Materials:

- Alkyne-modified molecule.
- 2-(Azido-PEG2-amido)-1,3-propanediol.
- Copper(II) sulfate (CuSO_4).
- A copper(I)-stabilizing ligand (e.g., THPTA).
- A reducing agent (e.g., sodium ascorbate).
- Reaction buffer (e.g., phosphate buffer, pH 7).
- Anhydrous DMSO or DMF.

Procedure:

- Prepare stock solutions:
 - Dissolve the alkyne-modified molecule and the azide linker in DMSO or DMF.
 - Prepare a 100 mM stock solution of CuSO_4 in water.

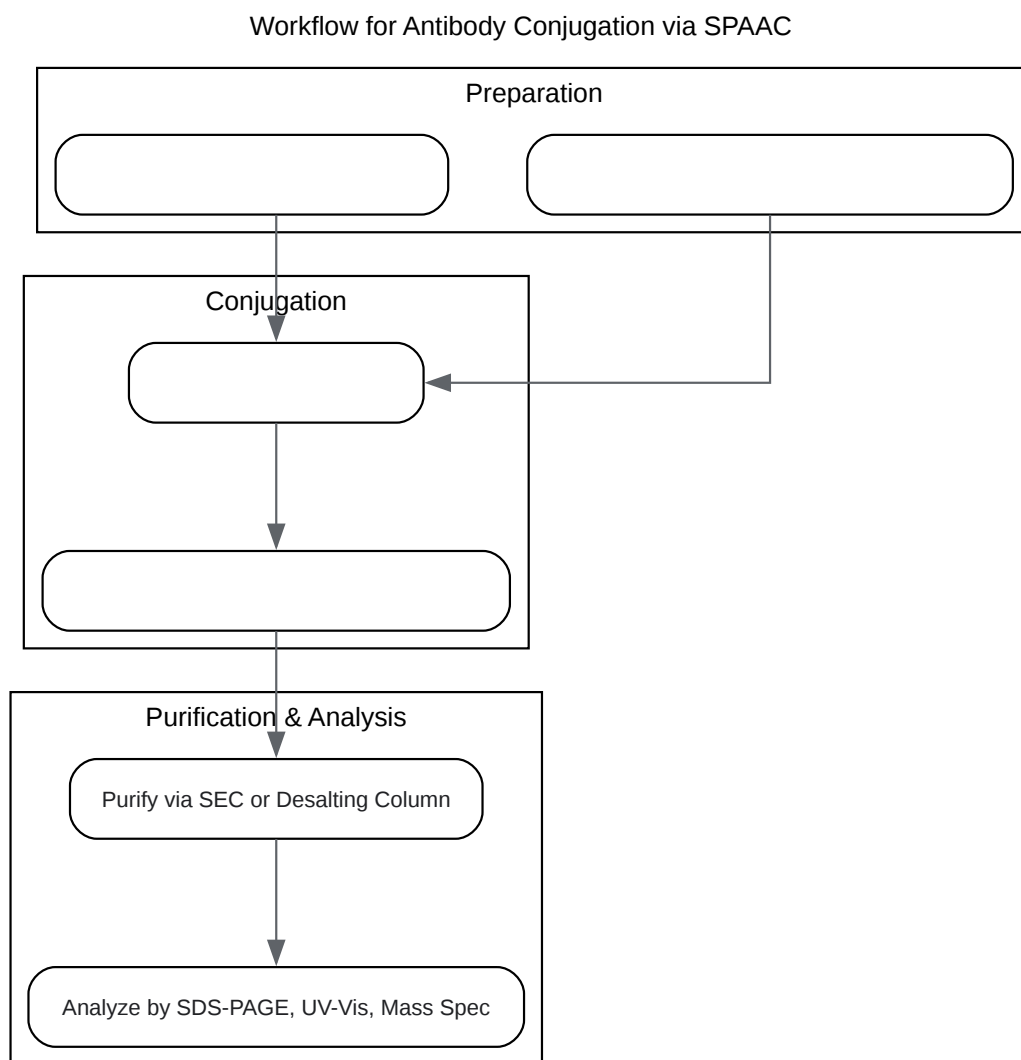
- Prepare a 200 mM stock solution of THPTA in water.
- Freshly prepare a 100 mM stock solution of sodium ascorbate in water.[\[12\]](#)
- Reaction setup:
 - In a reaction tube, add the alkyne-modified molecule and a 1.5- to 10-fold molar excess of the azide linker.[\[9\]](#)
 - Add the reaction buffer.
 - Prepare a premix of CuSO₄ and THPTA in a 1:2 molar ratio and add it to the reaction mixture.[\[12\]](#)
- Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
- Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from light.[\[12\]](#)
- Purification: The purification method will depend on the nature of the conjugate. For small molecules, purification can be achieved by reversed-phase HPLC. For proteins, size-exclusion chromatography or other protein purification techniques are appropriate.[\[13\]](#)[\[14\]](#)
[\[15\]](#)

Visualizations

Chemical Structure

Caption: Structure of the Azido-PEG2-propanediol linker.

Experimental Workflow for Antibody Conjugation (SPAAC)

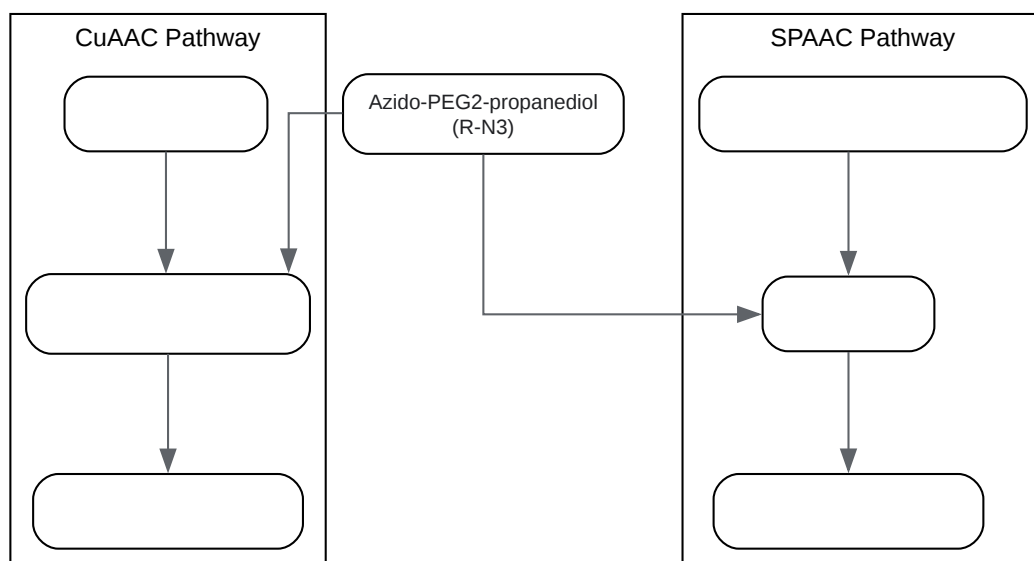


[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for antibody conjugation.

Click Chemistry Reaction Pathways

Click Chemistry Reactions of the Azido Linker



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [precisepeg.com](https://www.precisepeg.com) [[precisepeg.com](https://www.precisepeg.com)]
- 2. [pharmaffiliates.com](https://www.pharmaffiliates.com) [[pharmaffiliates.com](https://www.pharmaffiliates.com)]
- 3. [caltagmedsystems.co.uk](https://www.caltagmedsystems.co.uk) [[caltagmedsystems.co.uk](https://www.caltagmedsystems.co.uk)]
- 4. 2-(Azido-PEG2-amido)-1,3-propandiol | TargetMol [[targetmol.com](https://www.targetmol.com)]

- 5. 2-(Azido-PEG2-amido)-1,3-propandiol, CAS 1398044-52-4 | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. bocsci.com [bocsci.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. peg.bocsci.com [peg.bocsci.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Azido-PEG2-propanediol Linker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604947#physical-and-chemical-properties-of-azido-peg2-propandiol-linker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com